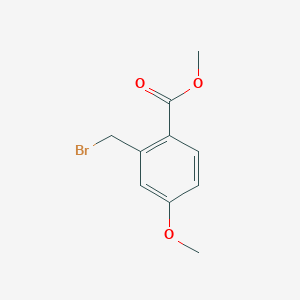

Methyl 2-(bromomethyl)-4-methoxybenzoate

Descripción general

Descripción

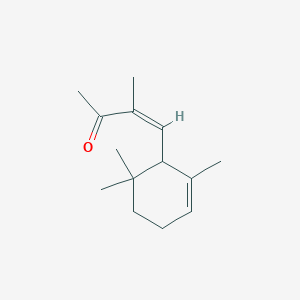

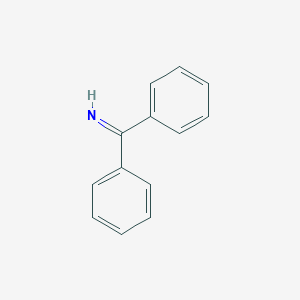

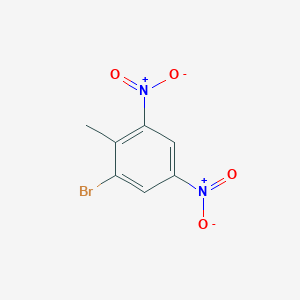

Methyl 2-(bromomethyl)-4-methoxybenzoate is a chemical compound that is part of the methoxybenzoates family. These compounds are characterized by a methoxy group (-OCH3) attached to a benzene ring that is further modified by additional functional groups. The presence of the bromomethyl group indicates that this compound can be used in various chemical reactions, particularly as an intermediate in organic synthesis due to the reactive nature of the bromine atom.

Synthesis Analysis

The synthesis of methyl 2-(bromomethyl)-4-methoxybenzoate can be inferred from the synthesis of related compounds. For instance, methyl 4-bromo-2-methoxybenzoate was synthesized from 4-bromo-2-fluorotoluene through a series of reactions including bromination, hydrolysis, cyanidation, methoxylation, and esterification . This process suggests that the synthesis of methyl 2-(bromomethyl)-4-methoxybenzoate could also involve multiple steps, starting from a suitably substituted toluene derivative and incorporating a bromomethyl group at the appropriate position on the benzene ring.

Molecular Structure Analysis

The molecular structure of methyl 2-(bromomethyl)-4-methoxybenzoate can be related to the structures of similar compounds. For example, the single crystal X-ray structure of methyl 4-hydroxybenzoate was determined, revealing extensive intermolecular hydrogen bonding and a 3D framework . While the exact structure of methyl 2-(bromomethyl)-4-methoxybenzoate is not provided, it can be assumed that the methoxy and bromomethyl groups would influence the crystal packing and intermolecular interactions in a similar manner.

Chemical Reactions Analysis

The bromomethyl group in methyl 2-(bromomethyl)-4-methoxybenzoate suggests that it would undergo nucleophilic substitution reactions. For example, bromobenzo[1,2-c;3,4-c']bis[1,2,5]thiadiazole reacted with nucleophiles to give various substituted derivatives . Similarly, methyl 2-(bromomethyl)-4-methoxybenzoate could react with nucleophiles to form new compounds, potentially useful in the synthesis of pharmaceuticals or other organic materials.

Physical and Chemical Properties Analysis

The physical and chemical properties of methyl 2-(bromomethyl)-4-methoxybenzoate can be extrapolated from studies on related methoxybenzoates. Thermochemical properties such as combustion and vaporization enthalpies, as well as standard molar enthalpies of formation, were determined for methyl 2- and 4-methoxybenzoates . These properties are crucial for understanding the stability and reactivity of the compound. Additionally, the electronic density and noncovalent interactions were analyzed, which are important for predicting the behavior of the compound in various chemical environments.

Aplicaciones Científicas De Investigación

Synthesis of Methyl 4-Bromo-2-methoxybenzoate

This compound was synthesized from 4-bromo-2-fluorotoluene, undergoing processes like bromination, hydrolysis, cyanidation, methoxylation, and esterification. It achieved an overall yield of about 47% and purity of 99.8% (by GC) (Chen, 2008).

Synthesis of 4-Amino-5-ethylsulfonyl-2-methoxybenzoic Acid

This synthesis, starting from 4-amino-2-hydroxybenzoic acid, involved methylation, reaction with potassium thiocyanate and bromine, ethylation, and oxidation. The total yield was 24.5% (Wang, 2008).

Synthesis of 6-bromomethyl-3,4-dihydro-2-methyl-4-oxoquinazoline

This key intermediate for anti-cancer drugs was synthesized from 2-amino-5-methylbenzoic acid, achieving a 23.1% overall yield. The process involved bromination with N-bromosuccinimide (Cao, 2004).

Synthesis of Intermediates of Bifendate

Methyl 2-bromo-3,4-methylenedioxy-5-methoxybenzoate, an intermediate of bifendate, was synthesized with a total yield of about 37%, using methods like methanol-esterification, methyl etherification, and cyclization (Bao, 2013).

Thermochemical Study

Structural and thermochemical properties of methyl 2- and 4-methoxybenzoates were determined both experimentally and computationally, including combustion and vaporization enthalpies, and standard molar enthalpies of formation (Flores et al., 2019).

Safety And Hazards

Propiedades

IUPAC Name |

methyl 2-(bromomethyl)-4-methoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO3/c1-13-8-3-4-9(10(12)14-2)7(5-8)6-11/h3-5H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXENUXLNAPNGAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C(=O)OC)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20165387 | |

| Record name | p-Anisic acid, 2-bromomethyl-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20165387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-(bromomethyl)-4-methoxybenzoate | |

CAS RN |

15365-25-0 | |

| Record name | p-Anisic acid, 2-bromomethyl-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015365250 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Anisic acid, 2-bromomethyl-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20165387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

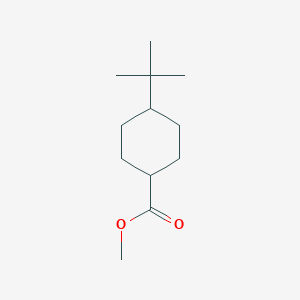

![Ethanol, 2,2'-[1,4-cyclohexanediylbis(oxy)]bis-](/img/structure/B93173.png)